

Unveiling the Solid-State Architecture of Drostanolone Esters: A Crystallographic Perspective

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Compound of Interest		
Compound Name:	Drostanolone acetate	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: While the precise crystal structure of **drostanolone acetate** remains to be publicly documented, this guide provides a comprehensive analysis of the crystallographic data available for its closely related and commercially significant esters: drostanolone propionate and drostanolone enanthate. The experimental methodologies and structural insights detailed herein serve as a robust proxy and a foundational resource for the solid-state characterization of **drostanolone acetate** and other related steroid compounds.

Introduction

Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is utilized in its esterified forms, such as drostanolone propionate and drostanolone enanthate, to prolong its therapeutic activity. The crystal structure of these active pharmaceutical ingredients (APIs) is of paramount importance as it governs critical physicochemical properties including solubility, stability, and bioavailability. This technical guide offers a detailed examination of the known crystal structures of drostanolone propionate and enanthate, presenting the quantitative crystallographic data, the experimental protocols for their determination, and the biological pathway through which drostanolone exerts its effects.

Crystallographic Data of Drostanolone Esters



The solid-state forms of drostanolone propionate and drostanolone enanthate have been elucidated through X-ray diffraction techniques, revealing the existence of multiple polymorphs for the propionate ester. The key crystallographic parameters are summarized in the tables below.

Drostanolone Propionate Polymorphs

Three distinct polymorphic forms of drostanolone propionate have been identified, designated as Drost 1, Drost 2, and Drost 3[1][2].

Parameter	Drost 1	Drost 2	Drost 3
Empirical Formula	С23Н36О3	С23Н36О3	C23H36O3
Formula Weight	360.53	360.53	360.53
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P212121	P21	12
a (Å)	11.423(1)	9.146(3)	9.591(3)
b (Å)	20.151(1)	9.591(3)	9.512(4)
c (Å)	7.003(1)	9.512(4)	9.146(3)
α (°)	90	90	90
β (°)	90	91.38(4)	91.38(4)
у (°)	90	90	90
Volume (ų)	1610.9(3)	834.9(5)	834.9(5)
Z	4	2	4
Molecules per Asymmetric Unit	1	1	2
CCDC Deposition No.	1956812	1956813	1956814

Drostanolone Enanthate Polymorph



A polymorph of drostanolone enanthate has been characterized, crystallizing in the monoclinic system[3][4].

Parameter	Drostanolone Enanthate
Empirical Formula	C27H44O3
Formula Weight	416.62
Crystal System	Monoclinic
Space Group	P21
a (Å)	9.0864(5)
b (Å)	6.3760(3)
c (Å)	21.8006(8)
α (°)	90
β (°)	90.765(4)
γ (°)	90
Volume (ų)	1262.90(10)
Z	2
Molecules per Asymmetric Unit	1
Temperature (K)	293(2)

Experimental Protocols

The determination of the crystal structures of drostanolone esters involves a standardized workflow, from crystal growth to data analysis.

Crystal Growth

 Drostanolone Propionate (Drost 2 and Drost 3): Single crystals suitable for X-ray diffraction were obtained by recrystallization. Drost 2 was crystallized from ethanol, while Drost 3 was obtained from acetone[1][2].



• Drostanolone Enanthate: Single crystals were grown by slow evaporation of a solution of drostanolone enanthate in a 1:1 mixture of ethanol and ethyl acetate over seven days at a temperature of 4°C[4].

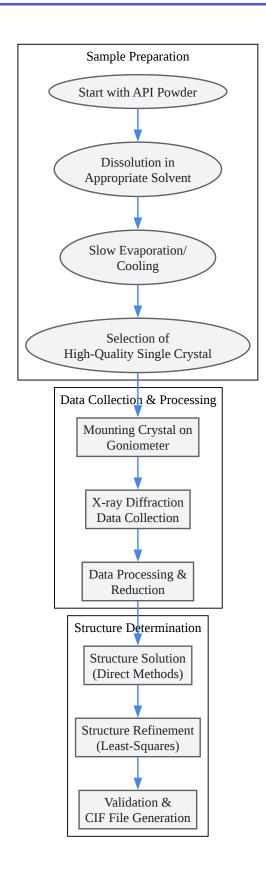
X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction
 patterns are collected using a diffractometer equipped with a sensitive detector. For the
 drostanolone enanthate structure, data was collected at 293 K[4].
- Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.
- Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and thermal parameters are refined using fullmatrix least-squares on F².

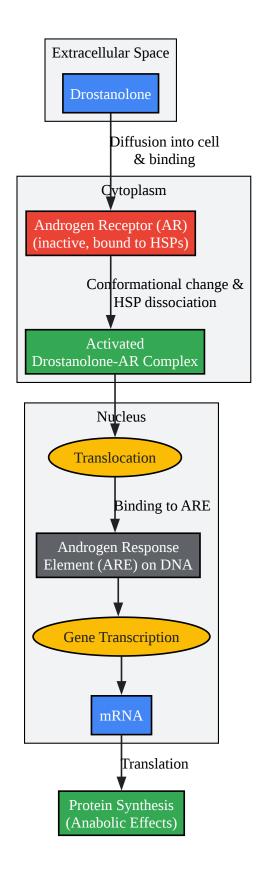
Visualization of Methodologies and Pathways Experimental Workflow for Single-Crystal X-ray Diffraction

The logical flow for determining a crystal structure is depicted below.









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